molecular formula C6H12O5 B13865304 (BetaR)-Beta-[[[(1S)-1-[[[(1S)-2-Methoxy-1-phenylethyl]amino]carbonyl]-2,2-dimethylpropyl]amino]carbonyl]-2-methyl-[1,1'-biphenyl]-4-hexanoic Acid; (R)-3-(((S)-1-(((S)-2-Methoxy-1-phenylethyl)amino)-4,4-dimethyl-1-oxopentan-2-yl)carbamoyl)-6-(2-methyl-[1,1'-biphenyl]-4-yl)hexanoic Acid

(BetaR)-Beta-[[[(1S)-1-[[[(1S)-2-Methoxy-1-phenylethyl]amino]carbonyl]-2,2-dimethylpropyl]amino]carbonyl]-2-methyl-[1,1'-biphenyl]-4-hexanoic Acid; (R)-3-(((S)-1-(((S)-2-Methoxy-1-phenylethyl)amino)-4,4-dimethyl-1-oxopentan-2-yl)carbamoyl)-6-(2-methyl-[1,1'-biphenyl]-4-yl)hexanoic Acid

Cat. No.: B13865304
M. Wt: 164.16 g/mol
InChI Key: SHZGCJCMOBCMKK-BWQZKHCESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UK 370106 involves multiple steps, starting from commercially available starting materialsThe final product is obtained through a series of coupling reactions and purification steps .

Industrial Production Methods

Industrial production of UK 370106 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

UK 370106 primarily undergoes inhibition reactions with matrix metalloproteinases. It does not participate in typical organic reactions like oxidation, reduction, or substitution due to its specific inhibitory function .

Common Reagents and Conditions

The inhibition of MMP-3 and MMP-12 by UK 370106 is typically studied under in vitro conditions using purified enzymes and substrates like fibronectin. The reactions are carried out in buffered solutions at physiological pH and temperature .

Major Products Formed

The major product of the reaction between UK 370106 and MMP-3 or MMP-12 is the inhibited enzyme-substrate complex, which prevents the cleavage of fibronectin and other substrates .

Properties

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2R,5R)-6-methyloxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2?,3-,4?,5?,6+/m0/s1

InChI Key

SHZGCJCMOBCMKK-BWQZKHCESA-N

Isomeric SMILES

CC1[C@@H](C(C([C@@H](O1)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O

Origin of Product

United States

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